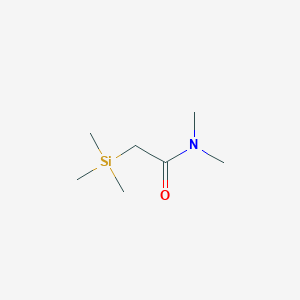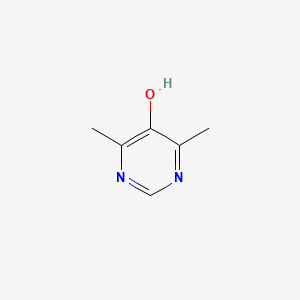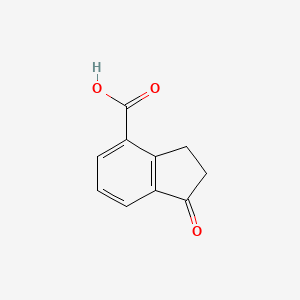
1,2-Bis(trichlorosilyl)decane
概要
説明
1,2-Bis(trichlorosilyl)decane: is an organosilicon compound with the molecular formula C10H20Cl6Si2 . It is a member of the alkylchlorosilanes, which are known for their ability to form strong bonds with various substrates, making them useful in a wide range of applications. This compound is particularly notable for its use as a coupling agent and in the formation of self-assembled monolayers on metal surfaces .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(trichlorosilyl)decane can be synthesized through the reaction of 1-decene with trichlorosilane in the presence of a catalyst such as tri(butyl)tetradecylphosphonium chloride. The reaction is typically carried out in an inert atmosphere using toluene as a solvent at a temperature of around 220°C for 18 hours .
Industrial Production Methods: Industrial production of this compound involves continuous processes using a catalyst in fluid form at reaction pressures not exceeding about 600 psi. The reactions are carried out substantially isothermally and/or isobarically, for example, in a plug flow reactor or continuous stirred tank reactor .
化学反応の分析
Types of Reactions: 1,2-Bis(trichlorosilyl)decane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents.
Substitution Reactions: Can participate in substitution reactions where the chlorine atoms are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water or protic solvents.
Substitution Reactions: Often involve nucleophiles that can replace the chlorine atoms.
Major Products Formed:
Hydrolysis: Produces silanols and hydrochloric acid.
Substitution Reactions: Depending on the nucleophile, various substituted silanes can be formed.
科学的研究の応用
1,2-Bis(trichlorosilyl)decane has a wide range of applications in scientific research, including:
Biology and Medicine:
作用機序
The mechanism by which 1,2-Bis(trichlorosilyl)decane exerts its effects involves the formation of strong covalent bonds with surface atoms on substrates. This coupling enhances the stability and durability of the coatings or layers formed. The molecular targets include metal surfaces and other substrates that can form bonds with silicon atoms .
類似化合物との比較
- 1,2-Bis(trichlorosilyl)ethane
- 1,6-Bis(trichlorosilyl)hexane
- 1,2-Bis(trimethoxysilyl)decane
Comparison: 1,2-Bis(trichlorosilyl)decane is unique due to its longer carbon chain, which provides greater flexibility and coverage when forming self-assembled monolayers compared to shorter-chain analogs like 1,2-Bis(trichlorosilyl)ethane. Additionally, the presence of trichlorosilyl groups allows for rapid hydrolysis and strong bonding with substrates, making it highly effective as a coupling agent .
特性
IUPAC Name |
trichloro(1-trichlorosilyldecan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Cl6Si2/c1-2-3-4-5-6-7-8-10(18(14,15)16)9-17(11,12)13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBLNPKTABNRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478853 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620987-03-3 | |
| Record name | 1,2-BIS(TRICHLOROSILYL)DECANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis method described in the research for producing 1,2-Bis(trichlorosilyl)decane?
A1: The research highlights a continuous process for producing this compound []. This process involves reacting an organic halide or alkene with a hydridochlorosilane in the presence of a quaternary phosphonium salt catalyst. The reaction is conducted under controlled heat and pressure conditions, allowing for the continuous removal of gaseous byproducts. This method is advantageous as it allows for the efficient and scalable production of this compound and other dipodal silanes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)





